ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate
Overview
Description
Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate, also known as ethyl N-[(5-methoxy-1H-indole-2-carbonyl)amino]carbamate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to various cellular changes.
Biochemical Pathways
Indole derivatives are known to interact with a broad range of biochemical pathways due to their ability to bind to multiple receptors . These interactions can lead to various downstream effects, contributing to the compound’s diverse biological activities.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the results of action could range from antiviral effects to anticancer effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including hydrolases and oxidoreductases, which are crucial for its metabolic processing. The compound’s indole structure allows it to participate in electron transfer reactions, making it a potential candidate for studying redox biology. Additionally, it has been observed to bind with certain receptors, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it has been found to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, influencing their activity. The compound can inhibit certain enzymes, such as kinases, which play a role in cell signaling. Additionally, it can activate transcription factors, leading to changes in gene expression. These interactions highlight the compound’s potential as a modulator of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These findings underscore the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown and elimination. The compound can also influence metabolic flux, altering the levels of key metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. It is predominantly found in the cytoplasm and nucleus, where it can interact with DNA and nuclear proteins. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate typically involves the reaction of 5-methoxyindole with ethyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid in methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Shares the indole ring system but lacks the hydrazinecarboxylate moiety.
Ethyl hydrazinecarboxylate: Contains the hydrazinecarboxylate group but lacks the indole ring.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate is unique due to its combination of the indole ring system and the hydrazinecarboxylate group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl N-[(5-methoxy-1H-indole-2-carbonyl)amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-20-13(18)16-15-12(17)11-7-8-6-9(19-2)4-5-10(8)14-11/h4-7,14H,3H2,1-2H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLGBZRBDSFXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)C1=CC2=C(N1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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